molecular formula C42H68O14 B12306141 2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12306141
M. Wt: 797.0 g/mol
InChI Key: SVQXVHMYGCMXPS-UHFFFAOYSA-N
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Description

The compound “2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a highly complex organic molecule. This compound features multiple hydroxyl groups, a polycyclic structure, and several ether linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of reaction conditions to ensure the desired stereochemistry. Common synthetic routes may involve the use of protecting groups for hydroxyl functionalities, followed by selective functionalization of the remaining reactive sites.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as flow chemistry, automated synthesis, and the use of biocatalysts to achieve high yields and purity. The scalability of these methods is crucial for producing sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes, ketones, or carboxylic acids, while reduction of carbonyl groups will yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its polycyclic structure could mimic natural products with biological activity.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its complex structure may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • This compound

Uniqueness

The uniqueness of this compound lies in its highly complex structure, which includes multiple hydroxyl groups, a polycyclic framework, and several ether linkages

Properties

Molecular Formula

C42H68O14

Molecular Weight

797.0 g/mol

IUPAC Name

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H68O14/c1-20(2)14-21-15-40(7,50)34-22-8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,6)41(22)18-42(34,56-21)51-19-41)54-36-32(49)33(29(46)24(17-44)53-36)55-35-31(48)30(47)28(45)23(16-43)52-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3

InChI Key

SVQXVHMYGCMXPS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C

Origin of Product

United States

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